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molecular formula C14H18O2 B8352227 2-tert-Butyl-4-methylphenyl prop-2-enoate CAS No. 89297-24-5

2-tert-Butyl-4-methylphenyl prop-2-enoate

Cat. No. B8352227
M. Wt: 218.29 g/mol
InChI Key: VQYQPYQTDRUBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539355

Procedure details

To a 300-ml four-necked flask equipped with a thermometer, a stirrer, a condenser and a dropping funnel were added 32.8 g (0.20 mole) of 2-tert-butyl-4-methylphenol, 22.3 g (0.22 mole) of triethylamine and 100 g of toluene, and after replacing air in the flask by nitrogen, 19.10 g (0.21 mole) of acryloyl chloride was added dropwise at a reaction temperature of 30° C. over 1 hour. After completion of the dropwise addition, excessive triethylamine was neutralized with hydrochloric acid, the reaction solution was washed with water, and toluene was then removed from the organic layer by evaporation under reduced pressure to obtain 43.0 g of a crude product (yield, 99%). This crude product was purified by distillation under reduced pressure to obtain a white and transparent 2-tert-butyl-4-methylphenol monoacrylate.
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2].[C:13](Cl)(=[O:16])[CH:14]=[CH2:15].Cl>C(N(CC)CC)C.C1(C)C=CC=CC=1>[C:13]([O:12][C:6]1[CH:7]=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=1[C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:16])[CH:14]=[CH2:15]

Inputs

Step One
Name
Quantity
32.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C)O
Name
Quantity
100 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
22.3 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 300-ml four-necked flask equipped with a thermometer, a stirrer, a condenser and a dropping funnel
ADDITION
Type
ADDITION
Details
was added dropwise at a reaction temperature of 30° C. over 1 hour
Duration
1 h
WASH
Type
WASH
Details
the reaction solution was washed with water, and toluene
CUSTOM
Type
CUSTOM
Details
was then removed from the organic layer by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 43.0 g of a crude product (yield, 99%)
DISTILLATION
Type
DISTILLATION
Details
This crude product was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC1=C(C=C(C=C1)C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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